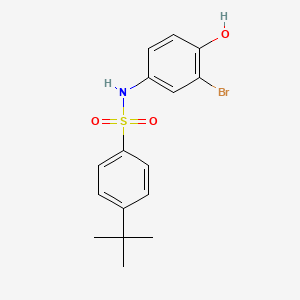

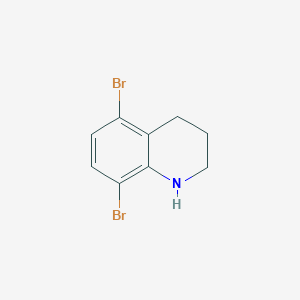

N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-Bromo-4-hydroxyphenyl)acetamide” is a compound with the molecular formula C8H8BrNO2. Its average mass is 230.059 Da and its monoisotopic mass is 228.973831 Da .

Synthesis Analysis

While specific synthesis methods for “N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzenesulfonamide” are not available, similar compounds such as “N-(3-Bromo-4-hydroxyphenyl)acetamide” and “N-[2-(3-Bromo-4-hydroxyphenyl)ethyl]-2-nitrobenzenesulfonamide” have been synthesized . The synthesis of these compounds could provide insights into potential synthesis methods for the compound .Molecular Structure Analysis

The molecular structure of “N-(3-Bromo-4-hydroxyphenyl)acetamide” has been analyzed . This compound has a similar structure to the compound and could provide insights into its potential molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Bromo-4-hydroxyphenyl)acetamide” have been analyzed . This compound has a similar structure to the compound and could provide insights into its potential physical and chemical properties.Applications De Recherche Scientifique

Quantum-Chemical Calculations for Antioxidant Activity : Theoretical calculations have been applied to compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, a related compound, to define their optimized state and predict free energy. These calculations help in understanding the molecular orbitals participating in spectrum formation, which is crucial for assessing their antioxidant properties (Sun Peiming et al., 2022).

Stability and Oxidation of Olefins : 4-tert-Butylbenzenesulfonamide has been used as a substituent in the synthesis of phthalocyanines, which are studied for their potential as oxidation catalysts. The stability of these compounds under oxidative conditions is notable, and their application in oxidation reactions of certain olefins has been demonstrated (Umit Işci et al., 2014).

Synthesis of Benzonitriles : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been used as a reagent for the electrophilic cyanation of aryl and heteroaryl bromides, demonstrating its utility in the synthesis of various benzonitriles. This method has shown efficiency in synthesizing pharmaceutical intermediates (P. Anbarasan et al., 2011).

Solvent Effect on Lithium-Bromine Exchange Reactions : Research has explored the effect of different solvents on the lithium-bromine exchange reactions of aryl bromides like 1-bromo-4-tert-butylbenzene. This study is significant for understanding the chemical behavior and reaction pathways of related compounds (W. Bailey et al., 2006).

Antitumor Applications : Compounds from sulfonamide-focused libraries, including N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been evaluated for their antitumor properties. Some of these compounds have progressed to clinical trials as potential cell cycle inhibitors in cancer treatment (T. Owa et al., 2002).

Photodynamic Therapy for Cancer Treatment : A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups indicates their potential use in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them promising as Type II photosensitizers (M. Pişkin et al., 2020).

Enzyme Inhibition Studies : New N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their potential in inhibiting enzymes such as acetylcholinesterase and α-glucosidase. This research contributes to understanding their applications in the treatment of diseases like Alzheimer's (N. Riaz, 2020).

Chiral Fluorinating Agents : The synthesis and application of chiral fluorinating agents like (+)- and (−)-N-fluoro-3-methyl-3-(4-methylphenyl)-2H-benzo[e][1,2]thiazine-1,1,4-triones, derived from N-t-butylbenzenesulfonamide, have been explored for enantioselective fluorination (Huiliang Sun et al., 2008).

Alcohol Oxidation Catalysis : Research on N-tert-Butylbenzenesulfenamide has shown its efficiency in catalyzing the oxidation of various alcohols to aldehydes and ketones. This study contributes to the development of efficient catalytic processes in organic synthesis (J. Matsuo et al., 2003).

Immunomodulatory Activity : Derivatives of 2-amino-4,6-di-tert-butylphenol, including compounds related to N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzenesulfonamide, have been studied for their immunomodulatory activity, showing effects on the viability and functional potential of human peripheral blood lymphocytes (D. Nizheharodava et al., 2020).

Propriétés

IUPAC Name |

N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)18-12-6-9-15(19)14(17)10-12/h4-10,18-19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFESEDJADQPQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[[6-(2-methoxyethoxy)pyridin-3-yl]methylamino]-1-methylpyridin-2-one](/img/structure/B2978727.png)

![(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978731.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2978733.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide](/img/structure/B2978734.png)

![N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2978737.png)